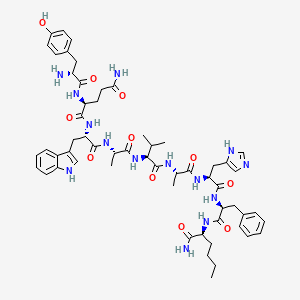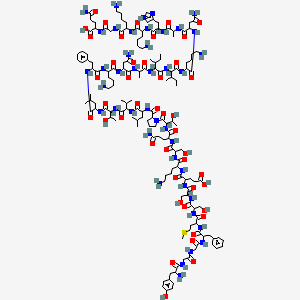
110786-77-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 110786-77-1 is known as Secretin (Canine). Secretin is an endocrine hormone that stimulates the secretion of bicarbonate-rich pancreatic fluids. It plays a crucial role in regulating gastric chief cell function and paracellular permeability in canine gastric monolayers through a Src kinase-dependent pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Secretin (Canine) is synthesized through artificial chemical synthesis. The peptide sequence of Secretin (Canine) is H2N-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 . The synthesis involves the stepwise addition of amino acids in a specific sequence to form the peptide chain.
Industrial Production Methods
The industrial production of Secretin (Canine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Secretin (Canine) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable peptide structure.
Common Reagents and Conditions
The synthesis of Secretin (Canine) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection reagents like trifluoroacetic acid (TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed
The major product formed from the synthesis of Secretin (Canine) is the peptide itself, with the sequence H2N-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 .
Wissenschaftliche Forschungsanwendungen
Secretin (Canine) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Secretin (Canine) is used to study the regulation of gastric and pancreatic functions, as well as the role of Src kinase in cellular signaling pathways.
Medicine: Research on Secretin (Canine) contributes to understanding gastrointestinal disorders and developing therapeutic interventions.
Industry: It is used in the development of diagnostic assays and as a reference standard in quality control
Wirkmechanismus
Secretin (Canine) exerts its effects by binding to the secretin receptor, a G protein-coupled receptor located on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins and modulates cellular functions. Secretin (Canine) specifically regulates the secretion of bicarbonate-rich pancreatic fluids and modulates gastric chief cell function and paracellular permeability through a Src kinase-dependent pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Secretin (Human): Similar to Secretin (Canine) but with slight variations in the amino acid sequence.
Vasoactive Intestinal Peptide (VIP): Another peptide hormone with similar functions in regulating gastrointestinal and pancreatic secretions.
Cholecystokinin (CCK): A peptide hormone that also regulates digestive processes but has different target receptors and mechanisms of action
Uniqueness
Secretin (Canine) is unique due to its specific amino acid sequence and its role in regulating canine gastric and pancreatic functions. Its ability to modulate cellular functions through a Src kinase-dependent pathway distinguishes it from other similar peptide hormones .
Eigenschaften
CAS-Nummer |
110786-77-1 |
|---|---|
Molekularformel |
C₁₃₁H₂₂₂N₄₄O₄₁ |
Molekulargewicht |
3069.43 |
Sequenz |
One Letter Code: HSDGTFTSELSRLRESARLQRLLQGLV-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)
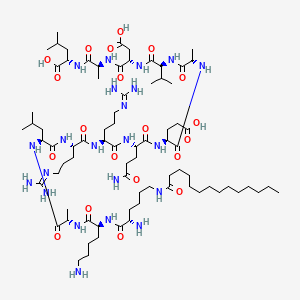
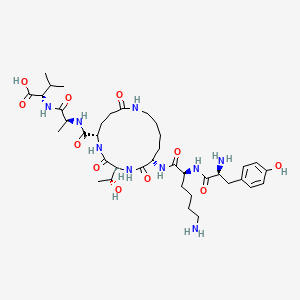
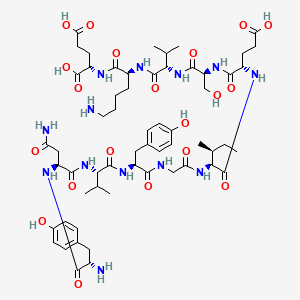
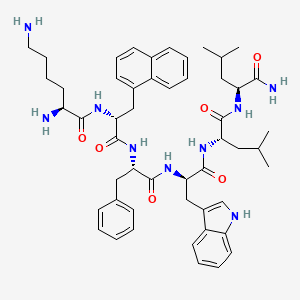
![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)
